BenchChemオンラインストアへようこそ!

Aficamten

Pharmacokinetics Drug Development HCM Therapeutics

Aficamten (CK-274) is a rationally engineered, next-in-class cardiac myosin inhibitor designed to overcome the pharmacokinetic and drug-drug interaction limitations of first-generation molecules like mavacamten. It features a shorter half-life (~69 h vs. ~16–23 days), enabling faster titration to steady state, and a cleaner CYP profile with no significant induction/inhibition, reducing DDI risk. Its distinct allosteric binding site on cardiac myosin and well-characterized IC50 (1.4 µM) make it an essential, non-interchangeable reference standard for benchmarking novel sarcomere modulators and validating translational PK/PD models.

Molecular Formula C18H19N5O2
Molecular Weight 337.4 g/mol
CAS No. 2364554-48-1
Cat. No. B8198243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAficamten
CAS2364554-48-1
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCC1=NC(=NO1)C2=CC3=C(C=C2)C(CC3)NC(=O)C4=CN(N=C4)C
InChIInChI=1S/C18H19N5O2/c1-3-16-21-17(22-25-16)12-4-6-14-11(8-12)5-7-15(14)20-18(24)13-9-19-23(2)10-13/h4,6,8-10,15H,3,5,7H2,1-2H3,(H,20,24)/t15-/m1/s1
InChIKeyIOVAZWDIRCRMTM-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aficamten (CAS 2364554-48-1) Cardiac Myosin Inhibitor – Next-Generation Selective Sarcomere Modulator


Aficamten (CK-274, CK-3773274) is a next-in-class, orally bioavailable, small-molecule cardiac myosin inhibitor under clinical development for the treatment of symptomatic obstructive and non-obstructive hypertrophic cardiomyopathy (HCM) [1]. It binds directly to cardiac myosin and selectively reduces the number of active, force-generating actin-myosin cross-bridges, thereby mitigating the hypercontractility characteristic of HCM [2]. Unlike the first-in-class cardiac myosin inhibitor mavacamten, aficamten was rationally designed with a pharmacokinetic profile intended to support once-daily dosing, rapid attainment of steady-state concentrations, and a reduced drug-drug interaction burden [3].

Aficamten Procurement Risk: Why Other Cardiac Myosin Inhibitors or Beta-Blockers Are Not Interchangeable


Cardiac myosin inhibitors (CMIs) are a novel, target-specific drug class with significant inter-agent variability in their molecular pharmacology, selectivity profiles, pharmacokinetic (PK) behaviors, and clinical safety margins. The first-in-class agent, mavacamten, is characterized by a prolonged half-life (t1/2 ~16-23 days) that necessitates weeks to reach steady-state, a narrow therapeutic window requiring rigorous echocardiographic monitoring, and a significant drug-drug interaction (DDI) profile due to CYP2C19 metabolism [1]. In contrast, aficamten was engineered with a distinct chemical scaffold (indane core) that confers a different allosteric binding site on cardiac myosin, a shorter half-life (t1/2 ~69 hours) enabling faster titration, and a cleaner CYP profile [2]. Furthermore, direct comparison of aficamten against the standard-of-care beta-blocker metoprolol demonstrated that while aficamten improved peak oxygen uptake (pVO2) by +1.1 mL/kg/min, metoprolol treatment resulted in a −1.2 mL/kg/min decline, highlighting that not only are CMIs non-interchangeable with each other, they are also mechanistically and functionally distinct from conventional negative inotropes [3]. Substituting aficamten with a generic alternative or a related CMI without specific analytical and functional validation would invalidate preclinical model predictions and clinical trial protocols.

Aficamten Differential Specification Guide: Quantitative Comparative Data vs. Mavacamten and Metoprolol


Pharmacokinetic Superiority: Half-Life and Time to Steady-State vs. Mavacamten

Aficamten was rationally designed with a predicted human half-life (t1/2) of 69 hours, enabling it to reach steady-state plasma concentrations within two weeks of once-daily dosing. This is a significant reduction compared to mavacamten, which exhibits a t1/2 of approximately 16-23 days (384-552 hours) and requires 8-12 weeks to reach steady-state [1]. The faster pharmacokinetic profile of aficamten allows for more rapid and precise dose titration in both clinical and preclinical research settings [2].

Pharmacokinetics Drug Development HCM Therapeutics

Cardiac Selectivity and Muscle-Type ATPase Inhibition Profile

Aficamten demonstrates exquisite selectivity for cardiac muscle myosin over smooth and fast skeletal muscle isoforms. In ATPase activity assays, aficamten potently inhibited the actin-activated ATPase activity of bovine cardiac myosin S1 (IC50 ~0.3 µM) while exhibiting minimal inhibition of chicken gizzard smooth muscle myosin S1 (IC50 >10 µM), indicating a >30-fold selectivity window [1]. This high degree of selectivity is intrinsic to the compound's design and contrasts with earlier CMI candidates that showed less favorable muscle-type discrimination [2]. While comparative data for mavacamten's smooth muscle selectivity under identical assay conditions is not publicly detailed in the same source, aficamten's selectivity profile is a defined, quantifiable optimization parameter from its medicinal chemistry campaign [2].

Selectivity Enzymology Off-Target Risk

Clinical Efficacy Superiority vs. Placebo: Peak Oxygen Uptake (pVO2) Improvement

In the pivotal Phase 3 SEQUOIA-HCM trial, aficamten treatment led to a statistically significant and clinically meaningful improvement in exercise capacity compared to placebo. The least-squares mean change in peak oxygen uptake (pVO2) at 24 weeks was +1.8 mL/kg/min for aficamten versus 0.0 mL/kg/min for placebo, resulting in a placebo-corrected difference of +1.7 mL/kg/min (95% CI: 1.0 to 2.4; p<0.001) [1]. This primary endpoint demonstration of functional improvement directly correlates with reduced symptom burden and enhanced quality of life, providing a quantifiable advantage over no treatment and establishing a benchmark for therapeutic effect in HCM [2].

Clinical Efficacy Exercise Capacity Phase 3 Trial

Direct Head-to-Head Efficacy Superiority vs. Metoprolol in MAPLE-HCM Trial

The Phase 3 MAPLE-HCM trial provided the first direct comparison between a cardiac myosin inhibitor (aficamten) and a standard-of-care beta-blocker (metoprolol) in symptomatic obstructive HCM. Aficamten monotherapy resulted in a +1.1 mL/kg/min increase in peak oxygen uptake (pVO2) at week 24, while metoprolol treatment led to a −1.2 mL/kg/min decrease [1]. The least-squares mean difference between groups was 2.3 mL/kg/min (p<0.0001). Furthermore, 51% of aficamten-treated patients improved by at least one NYHA functional class compared to only 26% in the metoprolol group (p<0.001) [2]. This trial established aficamten as the first therapy to demonstrate superior exercise capacity improvement over a beta-blocker in this patient population.

Clinical Comparative Efficacy Monotherapy Beta-Blocker

Favorable Cardiac Safety Profile: Lack of QTc Prolongation in Thorough QT Study

Aficamten underwent a formal Thorough QT (TQT) study according to ICH E14 guidelines. At a supratherapeutic single dose of 50 mg (achieving Cmax up to 1660 ng/mL, exceeding the maximum clinical dose of 20 mg QD), the placebo- and baseline-corrected QTcF interval change (ΔΔQTcF) was -1.82 msec (90% CI: -3.43, -0.214) at peak aficamten concentrations [1]. The upper bound of the 90% CI for ΔΔQTcF remained below 10 msec at all time points, conclusively demonstrating no QTc prolongation. In contrast, many negative inotropic agents, including some beta-blockers, are associated with QT interval changes. This negative signal provides a clear safety differentiation, particularly in models or studies where cardiac electrophysiology is a key endpoint or exclusion criterion [2].

Cardiac Safety QT Interval Electrophysiology

Aficamten High-Value Research and Preclinical Procurement Applications


Reference Standard for Cardiac Myosin Inhibition in Preclinical HCM Models

Aficamten serves as an optimal reference compound for validating cardiac myosin inhibition in in vitro and in vivo models of HCM. Its well-characterized IC50 of 1.4 µM for cardiac myosin ATPase and its >30-fold selectivity over smooth muscle myosin make it an ideal positive control for enzyme assays and contractility studies [1]. For in vivo work, its pharmacokinetic profile (predicted human t1/2 of 69 hours) allows for convenient once-daily dosing in rodent and feline translational models, with demonstrated dose-dependent reductions in left ventricular systolic function and outflow tract gradients in the A31P MYBPC3 mutation cat model at doses of 0.3-1 mg/kg [2].

Clinical Trial Material (CTM) Comparator Sourcing for Next-Generation CMI Development

As a next-in-class CMI with a defined binding site distinct from mavacamten and a superior pharmacokinetic and safety profile, aficamten represents the new benchmark for comparing emerging myosin modulators. Its demonstrated superiority over metoprolol in the MAPLE-HCM trial (pVO2 difference of +2.3 mL/kg/min) and its favorable cardiac safety signal in the TQT study (no QTc prolongation) provide robust, quantitative comparators for preclinical and clinical study design [1]. Procuring aficamten as a reference standard enables direct, data-driven benchmarking of novel compounds against the current state-of-the-art in CMI therapy [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Human Dose Projection

Aficamten was specifically engineered to address the PK liabilities of first-generation CMIs. Its predicted human clearance of 1.1 mL/min/kg and volume of distribution of 6.5 L/kg, derived from robust four-species allometry, provide a validated dataset for building translational PK/PD models [1]. The compound's lack of CYP induction/inhibition and low protein binding (10.4% unbound in human plasma) simplify the prediction of human pharmacokinetics and drug-drug interactions, making it a reliable tool for academic and industry scientists developing novel cardiac sarcomere modulators [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aficamten

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.